6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one
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Overview
Description
6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one is a heterocyclic compound that contains a bromine atom, a hydroxymethyl group, and a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one can be achieved through several methods. One common approach involves the bromination of 3-(hydroxymethyl)-1H-pyridin-2-one using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction Reactions: The pyridinone ring can undergo reduction to form a dihydropyridinone derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the hydroxymethyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for the reduction of the pyridinone ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: The oxidation of the hydroxymethyl group yields 6-bromo-3-carboxy-1H-pyridin-2-one.
Reduction Products: Reduction of the pyridinone ring results in 6-bromo-3-(hydroxymethyl)-1,2-dihydropyridin-2-one.
Scientific Research Applications
6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate signaling pathways or inhibit enzyme activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-methyl-1H-pyridin-2-one
- 6-Bromo-3-ethyl-1H-pyridin-2-one
- 6-Bromo-3-(methoxymethyl)-1H-pyridin-2-one
Uniqueness
6-Bromo-3-(hydroxymethyl)-1H-pyridin-2-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for further derivatization and enhances the compound’s potential as a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
6-bromo-3-(hydroxymethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c7-5-2-1-4(3-9)6(10)8-5/h1-2,9H,3H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSZAKFYFNSVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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